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molecular formula C18BF15 B072294 Tris(pentafluorophenyl)borane CAS No. 1109-15-5

Tris(pentafluorophenyl)borane

Cat. No. B072294
M. Wt: 512 g/mol
InChI Key: OBAJXDYVZBHCGT-UHFFFAOYSA-N
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Patent
US05648443

Procedure details

The obtained tris(pentafluorophenyl)boron (41 mmol) was reacted with an ether solution of pentafluorophenyllithium (41 mmol) in hexane, to isolate lithium tetrakis(pentafluorophenyl)borate as a white solid product.
Quantity
41 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
pentafluorophenyllithium
Quantity
41 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([B:8]([C:20]2[C:25]([F:26])=[C:24]([F:27])[C:23]([F:28])=[C:22]([F:29])[C:21]=2[F:30])[C:9]2[C:14]([F:15])=[C:13]([F:16])[C:12]([F:17])=[C:11]([F:18])[C:10]=2[F:19])=[C:6]([F:31])[C:5]([F:32])=[C:4]([F:33])[C:3]=1[F:34].CCOCC.[F:40][C:41]1[C:46]([Li:47])=[C:45]([F:48])[C:44]([F:49])=[C:43]([F:50])[C:42]=1[F:51]>CCCCCC>[F:26][C:25]1[C:20]([B-:8]([C:46]2[C:45]([F:48])=[C:44]([F:49])[C:43]([F:50])=[C:42]([F:51])[C:41]=2[F:40])([C:7]2[C:2]([F:1])=[C:3]([F:34])[C:4]([F:33])=[C:5]([F:32])[C:6]=2[F:31])[C:9]2[C:10]([F:19])=[C:11]([F:18])[C:12]([F:17])=[C:13]([F:16])[C:14]=2[F:15])=[C:21]([F:30])[C:22]([F:29])=[C:23]([F:28])[C:24]=1[F:27].[Li+:47] |f:4.5|

Inputs

Step One
Name
Quantity
41 mmol
Type
reactant
Smiles
FC1=C(C(=C(C(=C1B(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
pentafluorophenyllithium
Quantity
41 mmol
Type
reactant
Smiles
FC1=C(C(=C(C(=C1[Li])F)F)F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=C(C(=C1[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F.[Li+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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